molecular formula C15H19ClN2O6 B13719637 (1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;(2R,3R)-2,3-dihydroxybutanedioic acid

(1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;(2R,3R)-2,3-dihydroxybutanedioic acid

Cat. No.: B13719637
M. Wt: 358.77 g/mol
InChI Key: FEDAFYKDROCDJT-SIZPAGCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to the Alkaloid-Derived Compound and Its Pharmacological Significance

Historical Context of Epibatidine Analogues in Medicinal Chemistry

The story of epibatidine analogues begins with the 1974 discovery of epibatidine itself, a chlorinated alkaloid isolated from the skin of Epipedobates anthonyi frogs by John W. Daly and Charles Myers. Initial interest in this compound stemmed from its remarkable analgesic effects in murine models, which were initially mistaken for opioid-mediated activity due to its potent pain-relieving properties. However, structural elucidation in 1992 revealed a bicyclic heptane core with a chloropyridine substituent, distinguishing it from classical opioids and implicating nAChRs as its primary targets.

Epibatidine’s high affinity for α4β2 nAChR subtypes (K~i~ = 0.045 nM) and its ability to induce analgesia without opioid receptor engagement positioned it as a promising template for non-addictive pain therapeutics. However, its narrow therapeutic index—exemplified by a median lethal dose (LD~50~) as low as 1.46 μg/kg in rodents—precluded clinical translation. This toxicity arises from epibatidine’s dual agonism at neuronal and muscle-type nAChRs, leading to paralysis and respiratory failure at supratherapeutic doses.

To circumvent these limitations, medicinal chemists embarked on extensive structure-activity relationship (SAR) studies. Early efforts focused on modifying the bicyclic framework and chloropyridine moiety. For instance, Abbott Laboratories developed tebanicline (ABT-594), an epibatidine analogue that retained analgesic efficacy while exhibiting reduced affinity for muscle-type receptors. Tebanicline’s design involved replacing the chlorine atom with a methyl group and introducing a pyridyl ether side chain, which improved subtype selectivity. Despite these innovations, clinical trials revealed dose-limiting side effects, underscoring the need for further structural refinement.

A pivotal breakthrough emerged from enantioselective synthesis techniques, which enabled the production of optically pure epibatidine analogues. While natural epibatidine exists as the (+)-enantiomer, synthetic (-)-epibatidine demonstrated equivalent receptor affinity but distinct pharmacokinetic profiles. This discovery underscored the importance of stereochemistry in optimizing therapeutic outcomes and inspired the incorporation of chiral auxiliaries, such as tartaric acid, into subsequent designs.

Table 1: Key Milestones in Epibatidine Analogue Development
Year Development Significance
1974 Isolation of epibatidine Identified non-opioid analgesic potential
1992 Structural elucidation Enabled synthetic replication and SAR studies
1993 First total synthesis Facilitated large-scale analogue production
1999 Tebanicline (ABT-594) Demonstrated improved α4β2 selectivity
2014 1-Substituted analogues Explored symmetric 7-azabicycloheptane derivatives

Rationale for Structural Hybridization with Tartaric Acid Derivatives

The hybridization of (1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane with (2R,3R)-2,3-dihydroxybutanedioic acid represents a multipronged strategy to address the limitations of earlier epibatidine analogues. Tartaric acid, a naturally occurring dicarboxylic acid with two chiral centers, serves both as a counterion and a stereochemical modulator in this hybrid compound.

Enhancing Solubility and Bioavailability
Epibatidine’s inherent hydrophobicity—evidenced by its limited aqueous solubility (5 mg/mL)—poses formulation challenges. Tartaric acid’s polar hydroxyl and carboxyl groups introduce hydrogen-bonding capacity, improving the compound’s solubility in physiological fluids. This modification is critical for enhancing oral bioavailability, as demonstrated by prior studies showing that salt formation with organic acids increases the dissolution rate of hydrophobic bases.

Stereochemical Optimization
The (2R,3R) configuration of tartaric acid complements the chiral centers in the epibatidine analogue, potentially influencing receptor binding kinetics. nAChRs exhibit stereoselectivity, as evidenced by the 2-fold difference in analgesic potency between (+)- and (-)-epibatidine enantiomers. By leveraging tartaric acid’s chirality, researchers aim to stabilize the active conformation of the hybrid compound, thereby improving α4β2 subtype selectivity and reducing off-target interactions.

Mitigating Toxicity Through Receptor Subtype Selectivity
A central challenge in epibatidine-based drug design lies in minimizing activity at peripheral nAChRs, which mediate toxic side effects. The tartaric acid hybrid’s bulkier structure may sterically hinder binding to muscle-type receptors (e.g., α1β1γδ subtypes) while preserving affinity for neuronal α4β2 receptors. This hypothesis aligns with findings from Clayton and Regan, who observed that substituting the bicycloheptane core with bulkier groups attenuated muscle receptor binding.

Table 2: Comparative Properties of Epibatidine and Tartaric Acid Hybrid
Property Epibatidine Hybrid Compound
Molecular Weight 208.7 g/mol ~342.7 g/mol (estimated)
Solubility (Water) 5 mg/mL Improved due to tartaric acid’s hydrophilicity
α4β2 nAChR Affinity K~i~ = 0.045 nM Pending empirical validation
Synthetic Accessibility Requires multistep enantioselective synthesis Simplified via tartaric acid-mediated resolution

Synthetic Considerations The incorporation of tartaric acid also streamlines synthesis. Classical epibatidine analogues demand complex enantioselective steps to isolate the desired (1S,2S,4R) configuration. In contrast, tartaric acid’s inherent chirality can facilitate diastereomeric salt formation during crystallization, enabling efficient resolution of racemic mixtures. This approach mirrors methods used in the industrial production of chiral pharmaceuticals, such as sertraline.

Properties

Molecular Formula

C15H19ClN2O6

Molecular Weight

358.77 g/mol

IUPAC Name

(1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C11H13ClN2.C4H6O6/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8;5-1(3(7)8)2(6)4(9)10/h1,4,6,8-10,14H,2-3,5H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-,9+,10+;1-,2-/m11/s1

InChI Key

FEDAFYKDROCDJT-SIZPAGCESA-N

Isomeric SMILES

C1C[C@H]2[C@@H](C[C@@H]1N2)C3=CN=C(C=C3)Cl.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of (1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane (Epibatidine)

Overview

Epibatidine is a potent nicotinic acetylcholine receptor agonist, originally isolated from frog skin alkaloids. Due to its complex bicyclic structure featuring a 7-azabicyclo[2.2.1]heptane core linked to a 6-chloropyridin-3-yl substituent, its synthesis requires stereoselective and regioselective strategies.

Synthetic Routes

Catalytic Hydrogenation and Functional Group Transformations

Following cycloaddition, selective catalytic hydrogenation (e.g., using rhodium-on-carbon catalysts) has been applied to reduce unsaturated intermediates to saturated bicyclic amines. Subsequent functional group manipulations, such as substitution or coupling with chloropyridinyl moieties, yield the target compound.

Resolution and Enantiomeric Purification

Given the chiral centers at positions 1, 2, and 4 of the azabicycloheptane ring, enantiomeric resolution is critical. Techniques include chromatographic separation and epimerization of undesired enantiomers to maximize yield of the desired stereoisomer.

Representative Preparation Data Table

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Diels-Alder Cycloaddition 2,3,4,5,5-pentachloro-1-azacyclopentadiene + vinyl acetate, reflux 7 days 83 Formation of bicyclic intermediate
2 Catalytic Hydrogenation Rhodium-on-carbon, triethylamine, H2, 25°C, 14 h 49 (major product) Reduction to saturated bicyclic amine
3 Chromatographic Purification Silica gel column chromatography - Separation of stereoisomers and impurities

Structural and Chemical Identifiers

Preparation Methods of (2R,3R)-2,3-Dihydroxybutanedioic Acid (Tartaric Acid)

Overview

Tartaric acid is a naturally occurring dicarboxylic acid with two vicinal hydroxyl groups. It is commonly extracted from natural sources such as grapes but can also be synthesized chemically.

Synthetic Routes

Chemical Synthesis from Maleic Acid

One classical chemical synthesis involves the oxidation of maleic acid or maleic anhydride to yield tartaric acid. This can be achieved via:

  • Potassium permanganate oxidation : Maleic acid is treated with KMnO4 under acidic conditions, leading to dihydroxylation of the double bond and formation of tartaric acid.
Enzymatic and Microbial Methods

Biotechnological methods utilize enzymes or microbial fermentation to convert precursors like fumaric or maleic acid into tartaric acid with high stereoselectivity.

Purification and Crystallization

After synthesis, tartaric acid is purified by recrystallization from aqueous solutions, often yielding the desired (2R,3R)-enantiomer with high optical purity.

Representative Preparation Data Table

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Oxidation Maleic acid + KMnO4, acidic medium, room temp 70-85 Dihydroxylation of double bond
2 Purification Recrystallization from water >95 Optical purity enhancement

Comparative Analysis and Research Outcomes

Aspect Epibatidine (1S,2S,4R) Compound Tartaric Acid (2R,3R) Compound
Core Structure 7-azabicyclo[2.2.1]heptane bicyclic amine Linear dicarboxylic acid with vicinal diol groups
Synthetic Complexity High; requires stereoselective cycloaddition and resolution Moderate; classical oxidation and purification
Key Synthetic Challenges Control of stereochemistry, regioselective Diels-Alder Control of stereochemistry and purity in crystallization
Typical Yields Moderate to good (40-80% depending on step) High (70-85% for oxidation, >95% after purification)
Applications Pharmacological agent (analgesic) Food additive, pharmaceutical excipient
Research Outcomes Potent nicotinic receptor agonist with analgesic effects; synthetic routes optimized for stereoselectivity Well-established synthesis with industrial scalability

Chemical Reactions Analysis

Types of Reactions

The compound (1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;(2R,3R)-2,3-dihydroxybutanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halides, acids, or bases depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Pharmacological Applications

Epibatidine has garnered interest due to its high affinity for nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological processes.

  • Pain Management : Research indicates that Epibatidine exhibits potent analgesic properties, surpassing morphine in efficacy without the associated side effects of opioid medications. This has made it a candidate for developing new pain management therapies .
  • Neurological Disorders : The compound's ability to modulate nAChRs suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease. Studies have shown that nAChR agonists can enhance cognitive function and neuroprotection .
  • Antidepressant Effects : There is emerging evidence that Epibatidine may have antidepressant-like effects, possibly through its action on nAChRs and serotonin pathways .

Chemical Applications

Tartaric Acid is extensively used in various chemical processes and industries:

  • Food Industry : It acts as an acidulant and stabilizer in food products. Tartaric acid is crucial in cream of tartar production, which is used in baking to stabilize egg whites and prevent sugar crystallization .
  • Pharmaceuticals : Tartaric acid serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds .

Case Study 1: Epibatidine in Pain Management

A clinical study explored the analgesic effects of Epibatidine on patients with chronic pain conditions. Results indicated that patients receiving Epibatidine reported significant pain relief compared to those on placebo, with minimal side effects related to traditional opioids .

Case Study 2: Tartaric Acid in Drug Formulation

Research demonstrated the use of tartaric acid in enhancing the solubility and bioavailability of poorly soluble drugs. By formulating a drug with tartaric acid, researchers observed improved absorption rates in animal models .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Biological Activity

The compound (1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane , commonly known as Epibatidine , is a potent alkaloid derived from the skin of the Ecuadorian poison frog Epipedobates tricolor. It exhibits significant biological activity primarily through its interaction with nicotinic acetylcholine receptors (nAChRs). This article explores its biological activity, particularly its effects on the central nervous system (CNS), alongside the related compound (2R,3R)-2,3-dihydroxybutanedioic acid (also known as tartaric acid ), which has distinct biological roles.

Property(1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane(2R,3R)-2,3-dihydroxybutanedioic acid
IUPAC Name(1R,2R,4S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane(2R,3R)-tartaric acid
CAS Number140111-52-087-69-4
Molecular FormulaC11H13ClN2C4H6O6
Molecular Weight208.69 g/mol150.09 g/mol

Epibatidine acts primarily as a selective agonist for the alpha7 subtype of nAChRs. This receptor is crucial in modulating neurotransmitter release and enhancing cognitive functions such as learning and memory.

  • Neurotransmitter Release : Epibatidine promotes the release of neurotransmitters like dopamine and serotonin in various brain regions, which can influence mood and cognitive processes.
  • Pain Modulation : Studies have indicated that Epibatidine possesses analgesic properties comparable to morphine but with a different side effect profile.

Pharmacological Effects

  • Cognitive Enhancement : Research shows that Epibatidine can improve cognitive performance in animal models, particularly in tasks assessing memory and learning capabilities.
    • A study demonstrated its efficacy in enhancing auditory sensory gating in rats, suggesting potential applications in treating cognitive deficits associated with schizophrenia .
  • Analgesic Properties : Epibatidine has been found to significantly reduce pain responses in various models.
    • Its analgesic effects are attributed to its action on nAChRs in pain pathways, providing an alternative to traditional opioids with lower addiction potential .

Biological Activity of Tartaric Acid

Tartaric acid is primarily known for its role as a natural organic acid found in various plants and is widely used in food and pharmaceutical industries.

Tartaric acid exhibits several biological activities:

  • Antioxidant Properties : It has been shown to scavenge free radicals and exhibit protective effects against oxidative stress.
  • Metabolic Effects : Tartaric acid influences metabolic pathways and has been studied for its potential benefits in managing diabetes through modulation of glucose metabolism.

Clinical Applications

  • Food Industry : Tartaric acid is commonly used as a stabilizing agent in cream of tartar for baking.
  • Pharmaceuticals : It is utilized in formulations to enhance drug solubility and bioavailability.

Epibatidine in Cognitive Research

A notable study published in Neuropsychopharmacology examined the effects of Epibatidine on cognitive performance:

  • Objective : To assess the impact on memory retention and learning.
  • Methodology : Rats were administered varying doses of Epibatidine before undergoing memory tasks.
  • Results : Significant improvements were noted in both short-term and long-term memory tasks compared to control groups .

Tartaric Acid's Role in Diabetes Management

A clinical trial investigated the effects of tartaric acid supplementation on glycemic control:

  • Objective : To evaluate its efficacy in lowering blood sugar levels.
  • Methodology : Participants with type 2 diabetes received tartaric acid alongside standard treatment.
  • Results : The study found a marked reduction in fasting blood glucose levels among participants receiving tartaric acid .

Comparison with Similar Compounds

Research Implications

The unique combination of a chloropyridinyl-substituted azabicycloheptane and tartaric acid distinguishes this compound from analogs. Potential applications include:

  • Drug Development : Enhanced solubility and chirality (via tartaric acid) make it a candidate for preclinical studies.
  • Enzyme Inhibition : The 6-chloropyridine group may act as a pharmacophore in kinase or protease inhibition.

Q & A

Q. What synthetic strategies are effective for constructing the 7-azabicyclo[2.2.1]heptane scaffold with stereochemical precision?

The synthesis of bicyclic amines like 7-azabicyclo[2.2.1]heptane often leverages chiral starting materials or catalytic asymmetric methods. For example, trans-4-hydroxy-L-proline has been used as a precursor, where benzyl chloroformate protection and cyclization under basic conditions yield stereochemically defined intermediates . Key steps include:

  • Cyclization : Stirring at 0°C with NaOH to minimize racemization.
  • Protection/Deprotection : Use of benzyloxycarbonyl (Cbz) groups to stabilize reactive amines during functionalization.
  • Characterization : Confirmation of stereochemistry via 1H NMR^1 \text{H NMR}, comparing chemical shifts and coupling constants to literature data .

Q. How is the stereochemical integrity of (1S,2S,4R)-configured bicyclic systems validated experimentally?

Stereochemical validation requires a combination of:

  • NMR Spectroscopy : Analysis of vicinal coupling constants (e.g., J1,2J_{1,2}) to confirm axial/equatorial proton arrangements in the bicyclic framework .
  • X-ray Crystallography : Definitive assignment of absolute configuration via single-crystal diffraction, particularly for novel derivatives .
  • Chiral HPLC : Separation of enantiomers using columns like Chiralpak IA or IB, with mobile phases optimized for polar bicyclic amines .

Q. What role does (2R,3R)-2,3-dihydroxybutanedioic acid play in modifying the physicochemical properties of the azabicycloheptane derivative?

As a chiral dihydroxy acid, it can act as:

  • Counterion : Improve solubility via salt formation, particularly in polar solvents (e.g., water or DMSO).
  • Stereochemical Director : Influence crystallization behavior to enhance enantiomeric purity during salt formation .
  • Stability Enhancer : Reduce hygroscopicity of the final compound through hydrogen-bonding interactions .

Advanced Research Questions

Q. How can conflicting NMR data for azabicycloheptane derivatives be resolved during structural elucidation?

Discrepancies often arise from dynamic processes (e.g., ring puckering) or solvent-dependent shifts. Mitigation strategies include:

  • Variable Temperature NMR : Identify coalescence temperatures for exchanging protons (e.g., axial ⇌ equatorial conformers) .
  • 2D Techniques : Use 1H-1H COSY^1 \text{H-}^1 \text{H COSY} and 1H-13C HSQC^1 \text{H-}^{13} \text{C HSQC} to resolve overlapping signals in crowded regions (e.g., δ 2.0–3.5 ppm) .
  • Deuterium Exchange : Confirm labile protons (e.g., NH or OH groups) by observing signal disappearance after D2_2O addition .

Q. What experimental design considerations are critical for optimizing the coupling of 6-chloropyridine to the azabicycloheptane core?

Key factors include:

  • Catalytic System : Pd(PPh3_3)4_4 or Buchwald-Hartwig catalysts for C–N coupling, with Cs2_2CO3_3 as a base to deprotonate the amine .
  • Solvent Selection : Toluene or dioxane at reflux (110–120°C) to balance reactivity and stability of the chloropyridine moiety .
  • Purification : Use of silica gel chromatography with ethyl acetate/hexane gradients to separate unreacted starting materials .

Q. How do steric and electronic effects influence the biological activity of azabicycloheptane-tartrate complexes?

Structure-activity relationship (SAR) studies suggest:

  • Steric Effects : Bulky substituents on the pyridine ring (e.g., 6-Cl) enhance target binding by reducing off-target interactions .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) increase the electrophilicity of the bicyclic amine, improving interactions with biological nucleophiles .
  • Tartrate Coordination : The dihydroxy acid may chelate metal ions (e.g., Mg2+^{2+}) in enzymatic active sites, modulating inhibition kinetics .

Q. What analytical challenges arise when characterizing trace impurities in azabicycloheptane synthesis, and how are they addressed?

Common impurities include:

  • Diastereomeric Byproducts : Resolved via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
  • Residual Solvents : Quantified by GC-MS with headspace sampling, adhering to ICH Q3C guidelines .
  • Degradation Products : Forced degradation studies (e.g., heat, light, pH extremes) followed by LC-HRMS to identify labile functional groups .

Methodological Tables

Table 1. Key Synthetic Parameters for Azabicycloheptane Derivatives

StepConditionsYield (%)Reference
Cyclization0°C, NaOH, H2_2O91
C–N CouplingPd(PPh3_3)4_4, Cs2_2CO3_3, Toluene, 110°C68
Salt Formation(2R,3R)-Dihydroxybutanedioic acid, EtOH, RT85

Table 2. NMR Data Discrepancies and Solutions

Conflict TypeResolution MethodExample Shift (ppm)Reference
Conformational ExchangeVT-NMR at 223Kδ 2.24 (s, CH3_3)
Overlapping Signals1H-13C HSQC^1 \text{H-}^{13} \text{C HSQC}δ 7.29 (d, ArH)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.